4-[(2-cyclohexylacetyl)amino]-N-(1H-imidazol-5-ylmethyl)cyclohexane-1-carboxamide
Description
4-[(2-cyclohexylacetyl)amino]-N-(1H-imidazol-5-ylmethyl)cyclohexane-1-carboxamide is a complex organic compound featuring a cyclohexane ring, an imidazole moiety, and an amide linkage
Properties
IUPAC Name |
4-[(2-cyclohexylacetyl)amino]-N-(1H-imidazol-5-ylmethyl)cyclohexane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N4O2/c24-18(10-14-4-2-1-3-5-14)23-16-8-6-15(7-9-16)19(25)21-12-17-11-20-13-22-17/h11,13-16H,1-10,12H2,(H,20,22)(H,21,25)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDBNOINQMHYGCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)NC2CCC(CC2)C(=O)NCC3=CN=CN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-cyclohexylacetyl)amino]-N-(1H-imidazol-5-ylmethyl)cyclohexane-1-carboxamide typically involves multiple steps, starting with the preparation of the imidazole moiety. One common method involves the cyclization of amido-nitriles under mild conditions, often using nickel-catalyzed addition to nitriles followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the development of robust purification techniques to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
4-[(2-cyclohexylacetyl)amino]-N-(1H-imidazol-5-ylmethyl)cyclohexane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions, leading to the formation of imidazole N-oxides.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the imidazole ring to an imidazoline.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring and the amide linkage.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while reduction can produce imidazoline derivatives.
Scientific Research Applications
4-[(2-cyclohexylacetyl)amino]-N-(1H-imidazol-5-ylmethyl)cyclohexane-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s imidazole moiety is of interest due to its presence in many biologically active molecules, making it a valuable scaffold for drug discovery.
Industry: The compound can be used in the production of advanced materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 4-[(2-cyclohexylacetyl)amino]-N-(1H-imidazol-5-ylmethyl)cyclohexane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole moiety can act as a ligand, binding to metal ions or active sites in proteins, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazole derivatives, such as:
Histidine: An amino acid with an imidazole side chain, involved in enzyme catalysis and metal ion coordination.
Metronidazole: An antibiotic with an imidazole ring, used to treat bacterial and protozoal infections.
Clotrimazole: An antifungal agent with an imidazole moiety, used to treat fungal infections.
Uniqueness
4-[(2-cyclohexylacetyl)amino]-N-(1H-imidazol-5-ylmethyl)cyclohexane-1-carboxamide is unique due to its specific combination of a cyclohexane ring, an imidazole moiety, and an amide linkage. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
